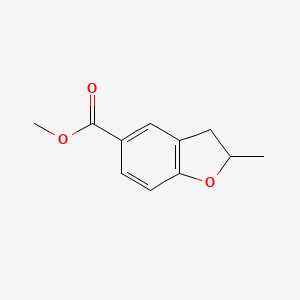

Methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate

Description

Methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate is a bicyclic organic compound featuring a benzofuran core fused with a dihydrofuran ring. The structure includes a methyl ester group at the 5-position and a methyl substituent on the dihydrofuran ring (2-methyl). This compound is of interest in medicinal and materials chemistry due to its structural similarity to bioactive benzofuran derivatives, which often exhibit antimicrobial, anti-inflammatory, or photophysical properties .

Properties

IUPAC Name |

methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-5-9-6-8(11(12)13-2)3-4-10(9)14-7/h3-4,6-7H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTUDRHLHSNFRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C=CC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often catalyzed by transition metals and can be carried out under various conditions, including microwave-assisted synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Enantioselective reduction of the ketone group can yield chiral benzofuran derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Borane-dimethyl sulfide complex and chiral borate ester catalysts are often used.

Substitution: Halogens, nitro groups, and hydroxyl groups are typical substituents introduced through substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential antimicrobial and anticancer activities.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes . In cancer research, it has been shown to induce apoptosis and inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate with structurally analogous benzofuran derivatives, highlighting key differences in substituents, molecular properties, and applications:

Key Comparative Insights :

Substituent Effects on Reactivity :

- The bromine atom in Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate facilitates halogen-based reactions (e.g., nucleophilic substitution), unlike the target compound’s inert methyl group.

- The carboxylic acid derivative (3-Methylbenzofuran-5-carboxylic acid) exhibits higher acidity (pKa ~4–5) compared to the methyl ester (pKa ~8–9), altering solubility in aqueous media.

Applications in Materials Science :

- Methacrylate-functionalized derivatives (e.g., ) are used in UV-curable coatings due to their crosslinking capacity, a feature absent in the target compound.

Crystallographic Behavior :

- Hydrogen bonding patterns (e.g., C=O···H interactions) in benzofuran derivatives are critical for crystal engineering. The target compound’s dihydrofuran ring may adopt a half-chair conformation, as seen in similar dihydrobenzofurans analyzed via SHELX and ORTEP-III .

Biological Activity

Methyl 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the benzofuran class of compounds, which are known for their diverse pharmacological properties. The synthesis typically involves the condensation of appropriate precursors followed by functional group modifications to enhance biological activity.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic enzymes .

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.78 μg/mL |

| Escherichia coli | 3.12 μg/mL |

| Mycobacterium tuberculosis | 8 μg/mL |

2. Anticancer Activity

This compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, it has demonstrated activity against certain cancer cell lines, suggesting a promising avenue for further research in cancer therapeutics .

Table 2: Anticancer Activity

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical cancer) | 15 |

| MCF-7 (Breast cancer) | 20 |

| A549 (Lung cancer) | 25 |

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial and cancer cells:

- Antimicrobial Mechanism : The compound disrupts the integrity of bacterial cell membranes and inhibits key enzymes involved in bacterial metabolism .

- Anticancer Mechanism : It induces apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators .

Case Studies

Several case studies have highlighted the efficacy of this compound in both antimicrobial and anticancer applications:

Case Study 1: Antimicrobial Efficacy Against Mycobacterium tuberculosis

A study investigated the compound's effectiveness against Mycobacterium tuberculosis H37Rv strains. Results indicated that it exhibited a promising MIC value of 8 μg/mL, making it a candidate for further development as an antitubercular agent .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies on various cancer cell lines demonstrated that this compound significantly inhibited cell growth. The compound was found to induce apoptosis in HeLa cells with an IC50 value of 15 μM .

Q & A

Q. How do electron-deficient benzofuran cores affect Suzuki-Miyaura coupling efficiency?

- Methodology : Screen Pd catalysts (Pd(OAc)₂ vs. XPhos Pd G3) and bases (CsF vs. K₃PO₄). Electron-deficient aryl boronic acids (e.g., p-CF₃) require higher temperatures (100°C in dioxane) and 10 mol% Pd. Monitor via GC-MS for cross-coupled product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.